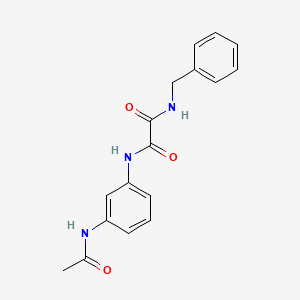

N'-(3-acetamidophenyl)-N-benzyloxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(3-acetamidophenyl)-N-benzyloxamide, also known as ABAM, is a small molecule inhibitor that has been studied extensively for its potential therapeutic applications. ABAM has been shown to exhibit potent inhibitory activity against several enzymes, including FAAH, MAGL, and COX-2, making it a promising candidate for the treatment of various diseases.

Wissenschaftliche Forschungsanwendungen

Histone Deacetylase Inhibition for Cancer Therapy

One study discusses the discovery and development of MGCD0103, a compound that selectively inhibits histone deacetylases (HDACs), which play a crucial role in regulating gene expression. This compound has shown promise as an anticancer drug due to its ability to block cancer cell proliferation and induce apoptosis, highlighting the therapeutic potential of similar compounds in oncology (Zhou et al., 2008).

Antioxidant Activity and Molecular Structure Analysis

Another research focused on a novel benzamide derivative, analyzing its structure both experimentally and theoretically. The study utilized X-ray diffraction, IR spectroscopy, and quantum chemical computation to understand the compound's molecular geometry, electronic properties, and antioxidant capabilities. This research demonstrates the importance of structural analysis in developing compounds with potential antioxidant applications (Demir et al., 2015).

Antiarrhythmic Activity

Research on benzamides with trifluoroethoxy ring substituents revealed their potential as oral antiarrhythmic agents. This study exemplifies how modifications to the benzamide structure can lead to compounds with significant therapeutic applications, particularly in treating arrhythmias (Banitt et al., 1977).

Pharmacological Activities and Synthesis

A study on the synthesis and pharmacological activities of N-(3-hydroxyphenyl)benzamide and its derivatives highlighted their potential as inhibitors against various enzymes, suggesting their utility in developing new therapeutic agents (Abbasi et al., 2014).

Wirkmechanismus

Target of Action

The primary target of N1-(3-acetamidophenyl)-N2-benzyloxalamide is the NFAT:AP-1 transcriptional complex . This complex plays a crucial role in the regulation of gene expression during cell activation and differentiation .

Mode of Action

N1-(3-acetamidophenyl)-N2-benzyloxalamide interacts with the NFAT:AP-1 transcriptional complex, disrupting its interaction at the composite antigen-receptor response element-2 site . This disruption occurs without affecting the binding of NFAT or AP-1 alone to DNA .

Biochemical Pathways

The disruption of the NFAT:AP-1 interaction by N1-(3-acetamidophenyl)-N2-benzyloxalamide affects various biochemical pathways. It inhibits the transcription of the gene and several other cyclosporin A-sensitive cytokine genes, which are important for the effector immune response .

Result of Action

The molecular and cellular effects of N1-(3-acetamidophenyl)-N2-benzyloxalamide’s action are primarily related to its ability to disrupt the NFAT:AP-1 interaction. This disruption leads to the inhibition of certain gene transcriptions, thereby modulating the immune response .

Eigenschaften

IUPAC Name |

N'-(3-acetamidophenyl)-N-benzyloxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O3/c1-12(21)19-14-8-5-9-15(10-14)20-17(23)16(22)18-11-13-6-3-2-4-7-13/h2-10H,11H2,1H3,(H,18,22)(H,19,21)(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBJSFJUOIFHJQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=CC=C1)NC(=O)C(=O)NCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-(3-acetamidophenyl)-N-benzyloxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-cyano-N-(3-prop-2-ynylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B2831150.png)

![4-tert-butyl-N-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2831152.png)

![4-[2-(Trifluoromethyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B2831154.png)

![N-(benzo[d][1,3]dioxol-5-yl)-3-(2-phenoxypropanamido)benzofuran-2-carboxamide](/img/structure/B2831157.png)

![4-(azepan-1-yl)-1-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2831158.png)

![5-[2-(2,4-Difluoroanilino)vinyl]-3-(methylsulfanyl)-4-isothiazolecarbonitrile](/img/structure/B2831159.png)

![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3,4-dimethylbenzenesulfonamide](/img/structure/B2831169.png)

![3-Methyl-6-[4-(3,3,3-trifluoropropylsulfonyl)-1,4-diazepan-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2831170.png)

![N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2831172.png)

![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2831173.png)